molecular formula C19H15ClN2O5 B2678523 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904432-70-7

5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2678523
CAS No.: 1904432-70-7
M. Wt: 386.79
InChI Key: SGIHMRZCEQLJIN-UHFFFAOYSA-N
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Description

5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, a chromenyl group, and an oxolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the chromenyl intermediate: Starting with a suitable chromenone derivative, the chromenyl group is synthesized through cyclization reactions.

    Substitution on the pyridine ring: The pyridine ring is functionalized with a chloro group and an oxolan-3-yloxy group through nucleophilic substitution reactions.

    Amide bond formation: The final step involves coupling the chromenyl intermediate with the substituted pyridine derivative using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-oxo-2H-chromen-3-yl)-pyridine-3-carboxamide: Lacks the oxolan-3-yloxy group.

    6-(oxolan-3-yloxy)pyridine-3-carboxamide: Lacks the chromenyl and chloro groups.

Uniqueness

5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIHMRZCEQLJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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